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Get Quote

Property Details

Systematic 2-Amino-3-hydroxy-N'-(2,3,4-trihydroxybenzyl)propanehydrazide hydrochloride [1]
Name

Molecular C10H16CIN3Os [1]

Formula

Average Mass

Chemical
Structure

Mode of Action

Primary Use

Water Solubility

Stability

293.704 g/mol [1]

Unable to render chemical structure

Peripheral inhibitor of aromatic L-amino acid decarboxylase (DOPA decarboxylase)

[2] [3]

Management of Parkinson's disease in combination with levodopa (e.g., under
brand names Madopar, Prolopa) [2] [3]

Easily soluble [4]

Highly unstable; sensitive to pH, light, temperature, and humidity [4]
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Pharmacology and Pharmacokinetics

Aspect Details

Mechanism of  Inhibits peripheral conversion of levodopa to dopamine, increasing levodopa
Action availability for crossing the blood-brain barrier. Its active metabolite,
trinydroxybenzylhydrazine, is a potent AADC inhibitor [2].

Protein 0% [2]

Binding

Metabolism Hydrolyzed to trihydroxybenzylhydrazine in the intestinal mucosa and liver [2].
Route of Rapidly excreted in urine, primarily as metabolites; 85% of urinary excretion occurs
Elimination within 12 hours [2].

Half-life 1.5 hours [2]

Absorption 66-74% of an oral dose is absorbed; peak plasma concentrations of radioactivity are

reached about one hour post-administration [2].

Experimental Protocols for Key Studies

Recent research has investigated benserazide's neuroprotective and anti-inflammatory effects. Below is a

workflow summarizing the key in vitro and in vivo experiments from one such study [5].
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Benserazide Study Workflow
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Experimental workflow for neuroprotective studies [5].

In Vitro NETosis Assay on Human Neutrophils [5]

¢ Objective: To assess the effect of benserazide on the formation of Neutrophil Extracellular Traps
(NETs).

¢ Neutrophil Isolation: Isolate human neutrophils from fresh blood using a density gradient medium
(e.g., Lympholyte-Poly). Centrifuge at 450 rcf for 35 minutes without brakes. Collect the neutrophil
layer, lyse red blood cells, wash, and resuspend in HBSS without Ca2+ and Mg2*.

¢ Plating and Stimulation: Plate isolated neutrophils on a poly-L-lysine-coated 96-well plate at 1-2 x
104 cells/well.

e Treatment: Treat cells with PMA (400 nM) in the presence or absence of benserazide (e.g., 2.5 or 5
MM). Simultaneously incubate with SYTOX green nucleic acid stain (30 nM).

¢ Imaging & Quantification: Acquire fluorescence images every 15-30 minutes for ~6 hours using a
live-cell imaging system (e.g., IncuCyte S3). Quantify SYTOX reactivity at a relevant time point (e.g.,
300 min) by measuring the area of fluorescence divided by its intensity.
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In Vitro Co-culture Neuroprotection Assay [5]

e Objective: To evaluate if benserazide protects human neuronal cells from neutrophil-mediated
damage.

e Cell Culture: Culture SH-SY5Y neuronal cells in DMEM/F12 medium supplemented with 10% FBS
and Pen/Strep. Plate on a 96-well plate at a density of 2 x 10* cells/well.

¢ Neutrophil Treatment: Isolate human neutrophils and treat immediately with PMA (0.5 pg/ml) and
benserazide (0, 25, or 50 uM) in HBSS.

e Co-culture: Add the treated neutrophil mixture directly to the SH-SY5Y cells.

¢ Viability Assessment: After overnight incubation, assess cell survival using a resazurin assay.
Incubate with 10 uM resazurin for 2 hours and measure fluorescence at 530 nm/590 nm
(excitation/emission).

In Vivo Model of Focal Cerebral Ischemia [5]

Objective: To determine the neuroprotective efficacy of benserazide in a live animal model of stroke.
Model: Use a mouse model of permanent or transient cerebral ischemia.
Treatment: Administer benserazide peripherally.

Outcome Measures:
o Behavioral Testing: Assess functional recovery post-stroke.

o Histological Analysis: Measure neutrophil infiltration into the brain parenchyma.
o Immunophenotyping: Evaluate the polarization state of microglia/macrophages (e.g., toward
M2 anti-inflammatory phenotypes).

Synthetic Methodologies

Two patent applications highlight improved synthetic routes, with one emphasizing a novel fixed-bed

hydrogenation technique.

General Synthesis Route (CN110511159A) [6]

This method involves a multi-step synthesis starting from DL-serine:

o Esterification: DL-serine undergoes esterification with thionyl chloride in methanol to generate
methyl serine hydrochloride (Compound 1).
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e Amino Protection: The primary amino group of Compound 1 is protected using a suitable protecting
agent (e.g., di-tert-butyl dicarbonate) at 20-30°C to yield Compound 2.

e Hydrazide Formation: Compound 2 reacts with hydrazine hydrate. The pH is adjusted with HCI, and
the mixture is concentrated to remove excess hydrazine hydrate, yielding the serine hydrazide
derivative (Compound 3).

e Condensation: Compound 3 is condensed with 2,3,4-trihydroxybenzaldehyde in an ethanol-water
system to form the hydrazone (Compound A).

¢ Reduction: The hydrazone (Compound A) is reduced to the final hydrazide, benserazide (Compound
5). This step can be performed using a chemical reducing agent or catalytic hydrogenation.

¢ Salt Formation: Compound 5 undergoes a salt-forming reaction with hydrochloric acid to produce
benserazide hydrochloride (Compound 6).

Fixed-Bed Hydrogenation Method (CN112876379A) [4]

This patent describes a continuous process to improve safety and product quality:

¢ Key Innovation: Replaces traditional batch hydrogenation with a fixed-bed reactor.
e Process: The reaction solution containing the intermediate (Compound 4, the hydrazone) is passed
through a fixed-bed reactor packed with a solid catalyst (e.g., Pd/C or Raney Nickel).
¢ Advantages:
o Safety: Avoids high-pressure batch reactions, reducing safety hazards.
o Quality: Prevents product deterioration caused by prolonged contact with the catalyst.
o Efficiency: Enables continuous production, reduces catalyst usage, and lowers costs.
e Workflow: The process involves esterification, amino protection, transesterification with hydrazine,
condensation, fixed-bed hydrogenation, and final salt formation.

Emerging Research and Development Insights

Beyond its established use in Parkinson's disease, benserazide hydrochloride has been conferred orphan
designation by the European Medicines Agency for the treatment of beta thalassaemia [2]. Preclinical

research suggests it may maintain fetal hemoglobin expression.

Recent studies highlight its potential neuroprotective and anti-inflammatory effects in ischemic stroke
models, significantly attenuating neutrophil infiltration and improving functional recovery [5]. Its ability to
inhibit NETosis and polarize macrophages toward an M2 phenotype points to a novel mechanism of action

beyond AADC inhibition.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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